molecular formula C7H4FNO B12509088 3-Ethynyl-5-fluoropyridin-2-ol

3-Ethynyl-5-fluoropyridin-2-ol

Cat. No.: B12509088
M. Wt: 137.11 g/mol
InChI Key: XSZNGUIIILWLRH-UHFFFAOYSA-N
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Description

3-ethynyl-5-fluoropyridin-2(1H)-one is a chemical compound with the molecular formula C7H4FNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-fluoropyridin-2(1H)-one typically involves the reaction of 5-fluoropyridin-2(1H)-one with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 3-ethynyl-5-fluoropyridin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5-fluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-ethynyl-5-fluoropyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethynylpyridin-2(1H)-one
  • 5-fluoropyridin-2(1H)-one
  • 3-ethynyl-5-chloropyridin-2(1H)-one

Uniqueness

3-ethynyl-5-fluoropyridin-2(1H)-one is unique due to the presence of both ethynyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

IUPAC Name

3-ethynyl-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C7H4FNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10)

InChI Key

XSZNGUIIILWLRH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CNC1=O)F

Origin of Product

United States

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